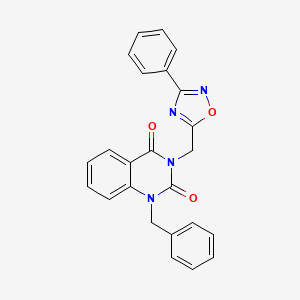

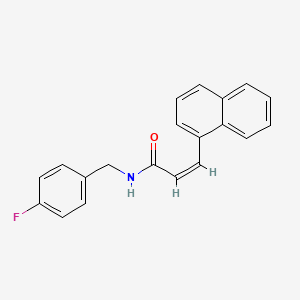

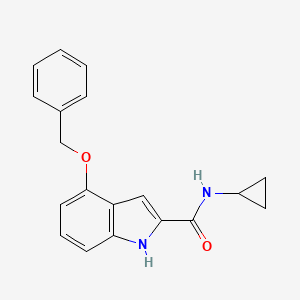

![molecular formula C16H15NO2S B2861637 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid CAS No. 867329-93-9](/img/structure/B2861637.png)

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid” is a compound that contains an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .

科学的研究の応用

Organic Sensitizers and Solar Cell Applications

Organic sensitizers with structures related to 3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid have been engineered for dye-sensitized solar cell applications. Sensitizers such as JK-1 and JK-2, upon anchoring onto TiO2 film, exhibit high incident photon to current conversion efficiency. These sensitizers have demonstrated significant photovoltaic performance, highlighting their potential in renewable energy technologies (Kim et al., 2006).

Inhibitors for Biological Applications

Compounds structurally similar to 3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid have been designed as cytosolic phospholipase A2α inhibitors, showing potential for treating inflammatory conditions. The optimization of these compounds led to the discovery of potent inhibitors, which exhibited efficacy in various biological models (Tomoo et al., 2014).

Agricultural Applications

Derivatives of 3-indolepropionic acid, a compound related to the mentioned acid, have demonstrated antibacterial activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomato plants. These findings suggest the potential of such derivatives in protecting crops from bacterial diseases (Matsuda et al., 1998).

Novel Organic Compounds and Urease Inhibition

Research on indole-based hybrid scaffolds, incorporating elements like 3-(1H-indol-3-yl)propyl, has led to the development of potent urease inhibitors. These compounds have been evaluated for their inhibitory potential and could serve as valuable therapeutic agents, showcasing the versatility of indole derivatives in medicinal chemistry (Nazir et al., 2018).

将来の方向性

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid” and similar compounds could have potential applications in the development of new drugs.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with the specific pathways depending on the targets and mode of action of the particular derivative.

Result of Action

The various biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .

生化学分析

Biochemical Properties

These activities suggest that 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid may interact with a variety of enzymes and proteins, influencing their function and potentially playing a role in various biochemical reactions .

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in a variety of metabolic processes , suggesting that this compound could interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels .

特性

IUPAC Name |

3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-10-4-6-13-12(9-10)11(5-7-15(18)19)16(17-13)14-3-2-8-20-14/h2-4,6,8-9,17H,5,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVVBHDQQNLPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

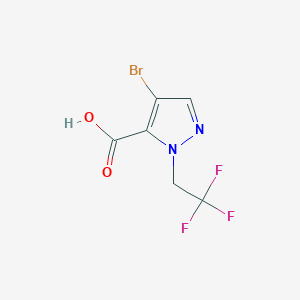

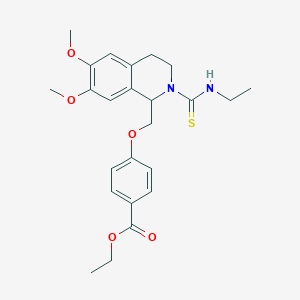

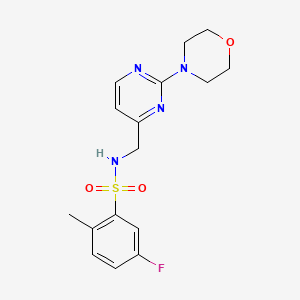

![3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2861561.png)

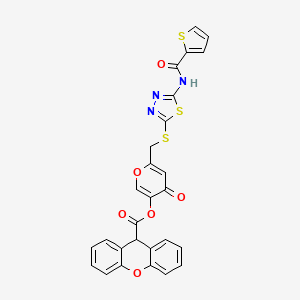

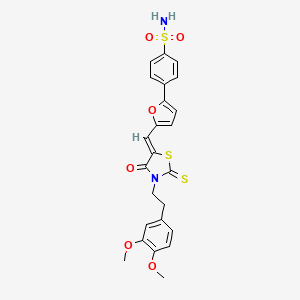

![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2861562.png)

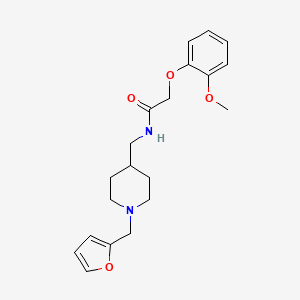

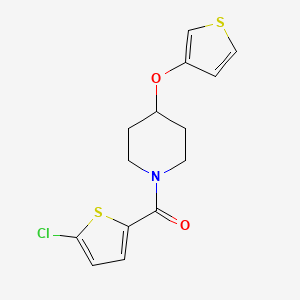

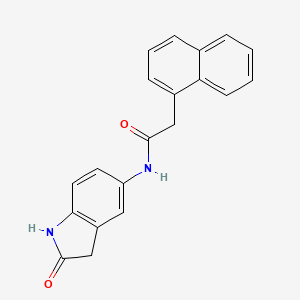

![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)